molecular formula C17H20N2O6S3 B2788415 Methyl (4-((1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate CAS No. 2034382-38-0

Methyl (4-((1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate

Cat. No. B2788415
CAS RN: 2034382-38-0
M. Wt: 444.54
InChI Key: XIUUATLCECTDLZ-UHFFFAOYSA-N
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Description

“Methyl (4-((1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate” is a compound that is capable of inhibiting one or more kinases, especially SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2) and/or MYLK (Myosin light chain kinase) or mutants thereof . The compounds find applications in the treatment of a variety of diseases. These diseases include autoimmune diseases, inflammatory diseases, bone diseases, metabolic diseases, neurological and neurodegenerative diseases, cancer, cardiovascular diseases, allergies, asthma, Alzheimer’s disease, Parkinson’s disease, skin disorders, eye diseases, infectious diseases, and hormone-related diseases .

Mechanism of Action

The mechanism of action of this compound is related to its ability to inhibit one or more kinases . Protein kinases are a large family of structurally related enzymes that are responsible for the control of a variety of signal transduction processes within cells . Although the precise mechanism of action is unclear, the data suggest that inhibition of kinases that mediate survival signaling in lymphocytes is clinically beneficial .

properties

IUPAC Name

methyl N-[4-[(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S3/c1-25-17(20)18-13-4-6-14(7-5-13)28(23,24)19-9-8-16(15-3-2-11-26-15)27(21,22)12-10-19/h2-7,11,16H,8-10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUUATLCECTDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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